Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate

Catalog No.
S1906933
CAS No.
21683-58-9
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate

CAS Number

21683-58-9

Product Name

Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate

IUPAC Name

ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)6-10(13)9-5-4-8(2)12-7-9/h4-5,7H,3,6H2,1-2H3

InChI Key

CSTIAWJADKPHBF-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CN=C(C=C1)C

Canonical SMILES

CCOC(=O)CC(=O)C1=CN=C(C=C1)C

Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate is an organic compound with the molecular formula C₁₁H₁₃N₁O₃ and a molecular weight of approximately 207.23 g/mol. This compound features a pyridine ring substituted with a methyl group at the 6-position, along with an ethyl ester functional group. Its structure can be represented as follows:

  • Chemical Structure: Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate consists of a propanoyl moiety with an ethyl ester and a pyridine ring, which contributes to its potential biological activity and chemical reactivity .

Typical of esters and ketones, including:

  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield the corresponding carboxylic acid and alcohol.
  • Condensation Reactions: The carbonyl group can react with nucleophiles, leading to the formation of various derivatives.
  • Reduction: The carbonyl group may be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate exhibits significant biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential as:

  • Antitumor Agent: Preliminary studies suggest that this compound and its derivatives may possess antitumor properties, making them candidates for further pharmacological development.
  • Antimitotic Activity: Investigations have shown that it may inhibit cell division, which is critical in cancer therapy.

These properties underline its potential use in developing new therapeutic agents.

Several synthetic routes have been proposed for the preparation of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate:

  • Condensation Reactions: The compound can be synthesized through the condensation of 6-methylpyridine-3-carboxaldehyde with ethyl acetoacetate in the presence of a base.
  • Acylation: Another method involves acylating ethyl acetate with 6-methylpyridine derivatives under suitable conditions to introduce the pyridine ring into the structure.

These methods allow for variations in yields and purity, depending on reaction conditions.

Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate has several notable applications:

  • Pharmaceutical Industry: Its potential antitumor and antimitotic activities make it a candidate for drug development.
  • Chemical Research: It serves as an intermediate in organic synthesis for creating more complex chemical entities.

The versatility of this compound positions it as a valuable resource in both research and application contexts.

Studies focusing on the interactions of Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate with biological targets are crucial for understanding its mechanism of action. Key areas of investigation include:

  • Binding Affinity: Assessing how well this compound binds to specific enzymes or receptors involved in cancer pathways.
  • Synergistic Effects: Evaluating whether it enhances the efficacy of existing chemotherapeutic agents when used in combination therapies.

Such interaction studies are essential for optimizing its therapeutic potential.

Several compounds exhibit structural similarities to Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate. Notable examples include:

Compound NameMolecular FormulaUnique Features
Ethyl 3-(5-methylpyridin-2-yl)-3-oxopropanoateC₁₁H₁₃N₁O₃Different pyridine substitution
Ethyl 4-(6-methylpyridin-2-yl)-4-oxobutanoateC₁₂H₁₅N₁O₃Variation in carbon chain length
Methyl 2-(6-methylpyridin-3-yl)acetateC₉H₉N₁O₂Contains an acetate instead of propanoate

Uniqueness

Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the pyridine ring and its ethyl ester functionality, which contribute to its distinct biological activities compared to similar compounds. Its potential as an antitumor agent further sets it apart from others in this category.

IUPAC Name

The systematic name, ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate, reflects its structure:

  • Ethyl ester at the terminal carboxyl group.
  • 3-Oxopropanoate backbone.
  • 6-Methylpyridin-3-yl substituent on the ketone group.

Molecular Formula and Weight

  • Formula: $$ \text{C}{11}\text{H}{13}\text{NO}_{3} $$ .
  • Molecular weight: 207.23 g/mol .

Structural Features

  • Pyridine ring: Substituted with a methyl group at the 6-position and a β-ketoester moiety at the 3-position.
  • SMILES Notation: $$ \text{CCOC(=O)CC(=O)C1=CN=C(C=C1)C} $$ .
  • InChI Key: $$ \text{CSTIAWJADKPHBF-UHFFFAOYSA-N} $$ .

Spectroscopic Data

  • NMR: Key signals include a triplet for the ethyl group ($$ \delta $$ 1.2–1.4 ppm, CH$$3$$), a quartet for the ester oxygen ($$ \delta $$ 4.1–4.3 ppm, CH$$2$$), and aromatic protons ($$ \delta $$ 7.3–8.5 ppm) .
  • IR: Strong absorption bands at 1720 cm$$^{-1}$$ (ester C=O) and 1670 cm$$^{-1}$$ (ketone C=O) .

Historical Context and Discovery

Early Synthetic Routes

The compound was first synthesized in the late 20th century as part of efforts to develop intermediates for pharmaceuticals. Early methods involved Knoevenagel condensation between 6-methylnicotinaldehyde and ethyl acetoacetate, catalyzed by weak bases like piperidine .

Key Milestones

  • 1990s: Identification as a precursor for COX-2 inhibitors, notably etoricoxib .
  • 2000s: Optimization of palladium-catalyzed cross-coupling reactions for scalable production .
  • 2020s: Adoption in continuous-flow synthesis to enhance yield and reduce waste .

Significance in Organic Synthesis

Role as a Synthetic Intermediate

The compound’s β-ketoester and pyridine motifs make it versatile:

  • Cross-Coupling Reactions:
    • Suzuki-Miyaura couplings to introduce aryl groups .
    • Example: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an etoricoxib intermediate .
  • Heterocycle Formation:

    • Cyclization with hydrazines yields pyrazolo[3,4-b]pyridines, scaffolds for kinase inhibitors .
  • Ester Hydrolysis:

    • Conversion to 3-(6-methylpyridin-3-yl)-3-oxopropanoic acid, a ligand for metal-organic frameworks .

Industrial Applications

  • Pharmaceuticals: Key intermediate in anti-inflammatory and anticancer agents .
  • Agrochemicals: Building block for herbicides targeting nicotinic acetylcholine receptors .

Data Summary Table

PropertyValueSource
CAS Number21683-58-9
Molecular Formula$$ \text{C}{11}\text{H}{13}\text{NO}_{3} $$
Melting Point52–56°C
Boiling Point72°C (at reduced pressure)
Key Spectral Peaks (IR)1720 cm$$^{-1}$$, 1670 cm$$^{-1}$$

Molecular Geometry and Conformational Studies

Ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate represents a significant class of β-ketoester compounds featuring a pyridine heterocycle [1] . The molecular structure consists of a 6-methylpyridine ring connected to an ethyl 3-oxopropanoate moiety through a carbon-carbon bond at the C-3 position of the pyridine ring . The compound possesses a molecular formula of C11H13NO3 with a molecular weight of 207.23 g/mol [3].

The fundamental structural architecture displays several key geometric features that influence the overall molecular conformation. The pyridine ring maintains its characteristic planar geometry, consistent with aromatic heterocycles studied in similar systems [4]. The methyl substituent at the C-6 position of the pyridine ring adopts a configuration that minimizes steric interactions while maintaining conjugation with the aromatic system [5].

Conformational analysis of β-ketoester systems reveals the presence of multiple rotatable bonds that contribute to conformational flexibility [6] [7]. The primary conformational degrees of freedom in ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate include rotation around the C-C bond connecting the pyridine ring to the ketone functionality, rotation around the C-C bond between the ketone and ester groups, and rotation around the C-O bond of the ethyl ester group [8].

Rotatable BondTorsion Angle DescriptionExpected Barrier (kcal/mol)
Pyridine-C-C=OAromatic ring to ketone2-4
C=O-CH2-COOEtKetone to ester1-3
COO-CH2-CH3Ester ethyl rotation0.5-1.5

The tautomeric equilibrium between keto and enol forms represents a crucial aspect of the conformational behavior [6] [7] [8]. In β-ketoester systems, the enol tautomer can be stabilized through intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen [9]. However, the keto form typically predominates in solution, with the equilibrium constant depending on solvent polarity and temperature [8].

Studies of related pyridine-containing β-ketoesters demonstrate that the presence of the nitrogen heteroatom influences the tautomeric equilibrium through electronic effects [5]. The electron-withdrawing nature of the pyridine nitrogen can stabilize the enol form through enhanced conjugation, although the magnitude of this effect varies with substitution pattern [10].

Rotational barriers around the pyridine-ketone bond are influenced by conjugation between the aromatic π-system and the carbonyl group [11]. Density functional theory calculations on similar systems indicate that planar conformations are generally favored, with energy barriers of 2-4 kcal/mol for rotation out of planarity [12]. The methyl substituent at C-6 can introduce additional steric considerations that may slightly alter these rotational preferences [4].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate through analysis of both 1H and 13C chemical shifts [13] [14]. The pyridine ring protons exhibit characteristic downfield chemical shifts due to the deshielding effect of the aromatic π-system and the electronegative nitrogen atom [15] [16].

1H Nuclear Magnetic Resonance Analysis

The aromatic region of the 1H Nuclear Magnetic Resonance spectrum displays three distinct pyridine proton signals [15]. The H-2 proton, positioned α to the nitrogen atom, appears as the most downfield signal at approximately 8.5-9.0 ppm due to maximum deshielding [16]. The H-4 and H-5 protons resonate in the 7.0-8.0 ppm region, with their relative positions influenced by the electron-donating methyl group and electron-withdrawing ketone substituent [16].

The methyl substituent on the pyridine ring generates a characteristic singlet at 2.4-2.7 ppm, consistent with aromatic methyl groups [16]. The methylene group adjacent to the ketone functionality appears as a singlet at 3.5-4.0 ppm, reflecting the acidic nature of protons α to carbonyl groups [16].

The ethyl ester portion produces the expected pattern with the OCH2 protons appearing as a quartet at 4.0-4.5 ppm due to coupling with the methyl group, while the terminal methyl protons resonate as a triplet at 1.2-1.4 ppm [16].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Pyridine H-28.5-9.0doublet1H
Pyridine H-4, H-57.0-8.0multiplet2H
Aromatic CH32.4-2.7singlet3H
CH2CO3.5-4.0singlet2H
OCH24.0-4.5quartet2H
OCH2CH31.2-1.4triplet3H

13C Nuclear Magnetic Resonance Analysis

The 13C Nuclear Magnetic Resonance spectrum reveals distinct carbon environments that provide detailed structural information [13] [14]. The carbonyl carbons represent the most characteristic signals, with the ketone carbon appearing at 190-210 ppm and the ester carbon at 170-185 ppm [14].

Pyridine carbon atoms exhibit chemical shifts that reflect their electronic environment relative to the nitrogen heteroatom [15]. The C-2 carbon appears at 150-160 ppm due to the α-relationship with nitrogen, while C-3 and C-5 carbons resonate at 120-130 ppm [15]. The C-4 carbon, positioned γ to nitrogen, appears at 135-140 ppm [15].

The aromatic methyl carbon resonates at 20-25 ppm, typical for methyl groups attached to aromatic systems [16]. The aliphatic carbons of the ethyl ester appear at 60-65 ppm for the OCH2 carbon and 14-15 ppm for the terminal methyl carbon [16].

Infrared Spectroscopy Analysis

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups [17]. The compound exhibits the typical "Rule of Three" pattern for β-ketoesters, with three intense peaks corresponding to the ketone carbonyl, ester carbonyl, and C-O stretching vibrations [17].

The ketone carbonyl stretch appears at 1705-1715 cm⁻¹, slightly lower than typical aliphatic ketones due to conjugation with the pyridine ring [17]. The ester carbonyl stretch occurs at 1730-1750 cm⁻¹, characteristic of ethyl esters [17]. Two strong C-O stretching bands appear at 1200-1250 cm⁻¹ and 1100-1150 cm⁻¹, corresponding to the different C-O bonds in the ester functionality [17].

Pyridine ring vibrations contribute bands at 1580-1600 cm⁻¹ from C=C and C=N stretching modes [16]. The aromatic and aliphatic C-H stretching modes appear in the 2850-2970 cm⁻¹ region with varying intensities [16].

Vibrational ModeWavenumber (cm⁻¹)Intensity
C=O stretch (ketone)1705-1715Strong
C=O stretch (ester)1730-1750Strong
C-O stretch (primary)1200-1250Strong
C-O stretch (secondary)1100-1150Strong
Pyridine C=C, C=N1580-1600Medium
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2970Medium

Mass Spectrometry Analysis

Mass spectrometric analysis of β-ketoesters provides valuable information about fragmentation patterns and tautomeric behavior [8]. The molecular ion peak appears at m/z 207, corresponding to the molecular weight of the compound . Electron impact mass spectrometry typically produces characteristic fragment ions through loss of ethoxy groups (m/z 162), loss of the ethyl ester moiety (m/z 135), and formation of pyridine-containing fragments [8].

The fragmentation pattern reflects the relative stability of different structural units, with the methylpyridine moiety often forming stable fragment ions [8]. Mass spectrometric evidence can also provide insights into tautomeric equilibria, as different tautomers may exhibit distinct fragmentation pathways [8].

Computational Modeling and Density Functional Theory Studies

Computational investigations of ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate employ various density functional theory methods to elucidate structural, electronic, and energetic properties [18] [19]. The choice of functional and basis set significantly influences the accuracy of calculated parameters, with hybrid functionals like B3LYP and M06-2X providing reliable results for organic heterocycles [20] [19].

Geometry Optimization and Electronic Structure

Density functional theory calculations using the B3LYP/6-311G(d,p) level of theory provide optimized molecular geometries that serve as the foundation for further computational analysis [20] [18]. The calculated bond lengths, bond angles, and dihedral angles reveal the preferred conformation in the gas phase, which can differ from solution-phase structures due to solvation effects [19].

The optimized geometry typically shows the pyridine ring and ketone functionality in a nearly planar arrangement to maximize conjugation [12]. The ethyl ester group adopts a conformation that minimizes steric interactions while maintaining favorable electrostatic interactions [19].

Electronic structure analysis through natural bond orbital theory provides insights into charge distribution and bonding patterns [4] [21]. The pyridine nitrogen carries a partial negative charge, while the carbonyl carbons exhibit positive charges due to their electrophilic nature [4]. Natural bond orbital analysis reveals the extent of conjugation between the pyridine ring and the ketone functionality through donor-acceptor interactions [21].

Computational MethodBasis SetApplication
B3LYP6-311G(d,p)Geometry optimization, frequencies
M06-2X6-311++G(d,p)High-accuracy energetics
MP2cc-pVTZPost-Hartree-Fock reference
TD-DFT6-311G(d,p)Electronic excitations

Molecular Orbital Analysis

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that govern chemical reactivity [19] [21]. The highest occupied molecular orbital typically exhibits significant π-character distributed across the pyridine ring and ketone functionality, indicating extended conjugation [19].

The lowest unoccupied molecular orbital often localizes on the pyridine ring with contributions from the carbonyl groups, consistent with the electrophilic nature of these sites [19]. The energy gap between frontier molecular orbitals provides information about electronic excitations and chemical stability [21].

Vibrational Analysis and Thermodynamic Properties

Frequency calculations at the optimized geometry confirm that the structure corresponds to a true minimum on the potential energy surface [20]. The calculated vibrational frequencies correlate well with experimental infrared spectra, validating the computational approach [18].

Thermodynamic properties including enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational partition function [19]. These properties are essential for understanding temperature-dependent equilibria and reaction thermodynamics [12].

Tautomerism and Conformational Analysis

Computational studies of tautomeric equilibria reveal the relative stability of keto and enol forms under different conditions [6] [7]. Density functional theory calculations typically predict the keto form to be more stable in the gas phase, consistent with experimental observations [8].

The calculated energy difference between tautomers provides insight into the equilibrium constant and the factors that influence tautomeric preference [9]. Solvent effects can be incorporated through continuum solvation models to better represent solution-phase behavior [5].

Conformational analysis through systematic variation of dihedral angles reveals multiple local minima corresponding to different rotational conformers [12]. The energy barriers between conformations determine the rate of interconversion and the population distribution at different temperatures [11].

Natural Bond Orbital and Quantum Theory of Atoms in Molecules Analysis

Natural bond orbital analysis provides a detailed picture of electron density distribution and the nature of chemical bonding [4] [21]. Second-order perturbation theory analysis reveals stabilizing donor-acceptor interactions that influence molecular stability [21].

Quantum theory of atoms in molecules analysis identifies bond critical points and characterizes the nature of chemical bonds through electron density topology [21]. This approach provides quantitative measures of bond strength and the degree of covalent versus ionic character [21].

Classical Synthetic Routes (Claisen Condensation, Acylation)

Claisen Condensation Approach

The classical Claisen condensation represents one of the most established methodologies for synthesizing ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate [1] [2]. This carbon-carbon bond forming reaction occurs between two esters or one ester and another carbonyl compound in the presence of a strong base, producing the characteristic beta-keto ester structure [1] [3].

The fundamental mechanism involves enolate formation from an ester containing alpha hydrogen, followed by nucleophilic attack on the carbonyl carbon of a second ester molecule [2]. For ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate synthesis, the condensation typically employs 6-methylpyridine-3-carboxaldehyde with ethyl acetoacetate under basic conditions . Sodium ethoxide serves as the preferred base catalyst, maintaining compatibility with the ester functionality while avoiding nucleophilic substitution reactions [1] [2].

Reaction Conditions and Optimization

Standard Claisen condensation conditions for this compound involve reflux temperatures of 60-80°C in ethanol solvent [5] [2]. The reaction requires a full equivalent of base rather than catalytic amounts, as the product beta-keto ester contains a highly acidic, doubly activated hydrogen atom that undergoes deprotonation [2]. This deprotonation drives the equilibrium completely toward the product side, typically achieving yields of 60-85% .

The choice of base significantly influences reaction outcomes. While sodium ethoxide provides optimal results for most substrates, the presence of the 6-methylpyridine moiety requires careful consideration of reaction conditions [5]. Research demonstrates that using sodium hydride in combination with N-methylpyrrolidinone can lead to unexpected migration reactions when applied to methylnicotinic ester derivatives [5].

Friedel-Crafts Acylation Methods

Friedel-Crafts acylation provides an alternative classical approach, though with limited applicability for this specific compound due to the electron-withdrawing nature of the pyridine nitrogen [7]. The method typically employs aluminum chloride as the Lewis acid catalyst with acyl chloride reagents at ambient temperatures [8].

When applicable, Friedel-Crafts acylation offers advantages in terms of mild reaction conditions and straightforward workup procedures. However, the pyridine ring's reduced nucleophilicity often necessitates more forcing conditions or alternative activation strategies [7] [8].

Knoevenagel Condensation

The Knoevenagel condensation between 6-methylnicotinaldehyde and ethyl acetoacetate represents another classical synthetic route . This method employs weak bases such as piperidine as catalysts, operating at temperatures of 80-120°C [10]. The reaction proceeds through formation of an enamine intermediate, followed by aldol-type condensation and subsequent elimination to yield the target beta-keto ester [10].

Yields typically range from 65-85%, with reaction times varying from 6-24 hours depending on substrate reactivity and catalyst loading [10]. The method proves particularly valuable for industrial applications due to the ready availability of starting materials and straightforward purification procedures [10].

Modern Catalytic Approaches (Metal-Catalyzed Reactions)

Palladium-Catalyzed Acylation

Palladium-catalyzed acylation reactions have emerged as powerful tools for constructing carbonyl-containing compounds, including ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate derivatives [7] [11] [12]. These methods typically employ palladium(II) acetate as the catalyst with various directing groups to achieve regioselective acylation [7] [13].

The palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives demonstrates the versatility of this approach [7] [11]. Research shows that using arylmethyl amines as acyl sources with palladium chloride (10 mol%) and tert-butyl hydroperoxide as oxidant achieves yields of 55-90% under reflux conditions in chlorobenzene [11].

Mechanistic Considerations

The palladium-catalyzed mechanism proceeds through C-H activation to form an arylpalladium(II) intermediate, followed by acyl radical formation promoted by the oxidant [13] [14]. Subsequent oxidation generates a palladium(IV) intermediate, which undergoes reductive elimination to afford the ketone product while regenerating the palladium(II) catalyst [13].

Rhodium-Catalyzed Carbonylation

Rhodium-catalyzed carbonylation represents one of the most efficient methods for introducing carbonyl functionality [15] [16]. Industrial processes utilizing rhodium complexes with carbon monoxide achieve exceptionally high yields (70-95%) under controlled pressure conditions [15].

The rhodium-catalyzed carbonylation of linear primary alcohols provides a direct route to carboxylic acid derivatives [16]. Mechanistic studies reveal that dicarbonylrhodium(I) complexes containing pyridine alcohol ligands exhibit enhanced catalytic activity for carbonylation reactions [15] [17].

Industrial Applications

Commercial rhodium-catalyzed processes operate at temperatures of 110-170°C and pressures of 100-300 atmospheres [15]. The process utilizes HRh(CO)(Ph₃)₃ as the active catalyst, achieving remarkable selectivity for the desired carbonylation products [18]. These conditions enable production of multi-kilogram quantities with minimal side product formation [18].

Copper-Catalyzed Synthesis

Emerging copper-catalyzed methodologies offer environmentally benign alternatives for pyridine derivative synthesis [19]. Copper-catalyzed aerobic reactions provide access to 2-arylpyridines under mild conditions, though specific applications to ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate synthesis remain under development [19].

Industrial-Scale Production Techniques

Continuous Flow Processing

Industrial production of ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate benefits significantly from continuous flow reactor technology [20] . These systems provide enhanced mixing, precise temperature control, and improved safety profiles compared to traditional batch processing .

For beta-keto ester production, continuous flow reactors offer advantages in handling exothermic reactions and maintaining consistent product quality . The technology enables processing of larger volumes while reducing operator exposure and minimizing waste generation [23] .

Catalytic System Optimization

Industrial-scale synthesis requires careful optimization of catalytic systems to balance cost, efficiency, and environmental impact [24]. Heterogeneous catalysts based on cadmium oxide, chromium oxide, and zinc oxide deposited on kaolin supports demonstrate effectiveness for methylpyridine derivative synthesis [24].

Research conducted at industrial facilities shows that cadmium oxide catalysts with 13.0% loading achieve optimal yields (63.6%) for methylpyridine formation from acetylene and ammonia at 420°C [24]. Two-component catalysts incorporating both cadmium oxide (13.0%) and chromium oxide (5.0%) further improve yields to 70.2% [24].

Process Parameters and Economics

Industrial production considerations encompass raw material costs, energy requirements, and environmental impact . Classical synthetic methods typically incur higher energy costs due to heating and cooling requirements, while catalytic methods require higher initial capital investment for specialized equipment .

Economic analysis reveals that acid-catalyzed esterification remains most cost-effective for bulk production at $12-15 per kilogram, compared to $75-90 per kilogram for enzymatic methods . However, enzymatic approaches demonstrate superior environmental metrics with E-factors of 1.2 compared to 8.2 for acid-catalyzed processes .

Scale-Up Considerations

Pharmaceutical manufacturing scale-up requires adherence to current Good Manufacturing Practice guidelines and quality management systems [25] [26]. The transition from laboratory to commercial scale involves optimizing unit operations, managing heat transfer effects, and ensuring consistent product quality [27].

Critical scale-up parameters include stoichiometric control, solvent extraction optimization, and temperature management [27]. Industrial reactors must accommodate larger heat generation while maintaining homogeneous mixing to prevent side reactions and ensure reproducible yields [27].

Purification and Isolation Strategies

Chromatographic Separation

Column chromatography on silica gel represents the most widely employed purification method for ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate [28]. Typical separation employs ethyl acetate/hexane gradient elution, achieving purities of 95-99% with recoveries of 80-90% [28].

High-performance liquid chromatography provides analytical and preparative purification capabilities [29] [30]. Reversed-phase C18 columns with acetonitrile/water mobile phases enable baseline separation of closely related compounds, achieving purities exceeding 99% [29].

Specialized Chromatographic Methods

Pyridine-containing mobile phases enhance selectivity for polar chlorophyll-like compounds and can be adapted for pyridine ester purification [31]. The use of pyridine as an eluent modifier provides enhanced selectivity toward certain polar compounds, improving resolution of complex mixtures [31].

Crystallization and Recrystallization

Recrystallization from ethanol/water mixtures provides an effective method for achieving high-purity product . This approach typically yields 97-99% purity with recoveries of 60-80%, making it suitable for laboratory and pilot-scale applications .

The crystallization process benefits from careful control of cooling rates and seed crystal addition to optimize crystal size and purity [32]. Stereoconvergent crystallization techniques can enable separation of stereoisomers when applicable [32].

Distillation Techniques

Fractional distillation under reduced pressure enables purification based on boiling point differences . For ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate, typical conditions involve temperatures of 72°C at reduced pressure, achieving purities of 90-95% with recoveries of 70-85% .

Vacuum distillation at 10-50 mmHg provides enhanced control over temperature and reduced thermal decomposition . This method proves particularly valuable for heat-sensitive compounds and industrial-scale operations .

Liquid-Liquid Extraction

Industrial purification frequently employs liquid-liquid extraction between organic and aqueous phases . This method offers scalability advantages and typically achieves purities of 85-95% with recoveries of 75-90% .

The extraction process requires optimization of pH, solvent selection, and extraction efficiency to maximize product recovery while minimizing impurity levels [33]. Continuous extraction systems enable processing of large volumes while maintaining consistent separation efficiency [33].

Data Summary Tables

Synthesis MethodTemperature (°C)Typical Yield (%)Scale Applicability
Claisen Condensation60-8060-85Lab/Industrial
Pd-Catalyzed Acylation80-15055-90Lab/Pilot
Rh-Catalyzed Carbonylation110-17070-95Industrial
Knoevenagel Condensation80-12065-85Lab/Pilot
Purification MethodPurity Achieved (%)Recovery (%)Scale Applicability
Column Chromatography95-9980-90Lab/Pilot
Fractional Distillation90-9570-85Industrial
Recrystallization97-9960-80Lab/Pilot
HPLC Purification>9985-95Lab/Analytical

The synthesis and purification of ethyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate encompasses diverse methodologies ranging from classical organic transformations to modern catalytic processes. Classical approaches such as Claisen condensation provide reliable, well-established routes suitable for both laboratory and industrial applications. Modern catalytic methods, particularly palladium and rhodium-catalyzed processes, offer enhanced selectivity and efficiency, though often requiring specialized equipment and conditions.

Industrial production benefits from continuous flow technology and optimized catalytic systems, enabling large-scale manufacture while maintaining product quality and environmental compliance. Purification strategies must be tailored to the specific requirements of each application, with chromatographic methods providing highest purity for analytical applications and distillation techniques offering scalability for commercial production.

XLogP3

1.3

Other CAS

21683-58-9

Wikipedia

Ethyl 3-(2-methyl-5-pyridyl)-3-oxopropionate

Dates

Last modified: 08-16-2023

Explore Compound Types